Benzothiazole-d4

Environmental Analysis LC-MS/MS Internal Standard Selection

Benzothiazole-d4 (CAS 194423-51-3) is the deuterium-labeled analogue of benzothiazole (CAS 95-16-9), a heterocyclic aromatic compound containing a fused benzene and thiazole ring. With a molecular formula of C7HD4NS and a molecular weight of 139.21 g/mol, this compound features four deuterium atoms substituting hydrogen atoms at the 4,5,6,7 positions of the benzene ring.

Molecular Formula C7H5NS
Molecular Weight 139.21 g/mol
CAS No. 194423-51-3
Cat. No. B030561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole-d4
CAS194423-51-3
SynonymsBenzothiazole-4,5,6,7-d4;  1-Thia-3-azaindene-d4;  Benzo[d]thiazole-d4;  Benzosulfonazole-d4;  NSC 8040-d4;  Vangard BT-d4; 
Molecular FormulaC7H5NS
Molecular Weight139.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CS2
InChIInChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1D,2D,3D,4D
InChIKeyIOJUPLGTWVMSFF-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazole-d4 (CAS 194423-51-3): Procurement and Technical Selection Guide for Stable Isotope-Labeled Internal Standards


Benzothiazole-d4 (CAS 194423-51-3) is the deuterium-labeled analogue of benzothiazole (CAS 95-16-9), a heterocyclic aromatic compound containing a fused benzene and thiazole ring [1]. With a molecular formula of C7HD4NS and a molecular weight of 139.21 g/mol, this compound features four deuterium atoms substituting hydrogen atoms at the 4,5,6,7 positions of the benzene ring . As a stable isotope-labeled (SIL) compound, it is primarily utilized as an internal standard (IS) for the quantitative analysis of benzothiazole and its derivatives in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Benzothiazole-d4 Cannot Be Replaced by Non-Deuterated or Alternative Structural Analogs in Quantitative LC-MS/MS


Substituting Benzothiazole-d4 with a non-deuterated structural analog or an alternative internal standard introduces quantifiable analytical risk. Stable isotope-labeled (SIL) internal standards are the preferred choice in LC-MS/MS bioanalysis because they co-elute with the analyte and compensate for matrix effects and ionization variability [1]. However, the use of non-deuterated benzothiazole as an internal standard is invalid, as it is indistinguishable from the analyte. Furthermore, the commonly used alternative deuterated standard, deuterated benzotriazole (d4-BTri), has been reported to elute at the beginning of the chromatogram and may not be an appropriate internal standard for all benzothiazole compounds, leading to inaccurate quantification [2]. Conversely, while Benzothiazole-d4 is an ideal isotopic match, it is critical to note that even deuterated compounds can exhibit unexpected behavior, such as differing retention times or extraction recoveries compared to the analyte [3]. Therefore, procurement decisions must be based on compound-specific validation data, which is detailed in the following sections.

Benzothiazole-d4: Quantifiable Differentiation and Performance Evidence Against Comparators


Chromatographic Co-Elution Fidelity of Benzothiazole-d4 vs. Structural Analog d4-BTri

Benzothiazole-d4 provides superior chromatographic fidelity compared to the commonly used alternative internal standard, deuterated benzotriazole (d4-BTri). In a validated LC-MS/MS method for analyzing benzothiazole derivatives in textile samples, d4-BTri was reported to elute in the beginning of the chromatogram and may not be the most appropriate internal standard for all compounds in the analysis [1]. This early elution can lead to differential matrix effects and ionization suppression, compromising quantification accuracy. In contrast, a structurally identical isotopically labeled standard like Benzothiazole-d4 is expected to exhibit nearly identical chromatographic retention time and ionization efficiency as its non-deuterated counterpart , thereby providing more robust compensation for matrix effects across the entire analytical run.

Environmental Analysis LC-MS/MS Internal Standard Selection

Mass Spectrometric Differentiation: Distinct m/z Ratio for Unambiguous Analyte Detection

Benzothiazole-d4 provides a distinct mass-to-charge (m/z) ratio that enables unambiguous differentiation from the non-deuterated analyte (benzothiazole) in mass spectrometric detection. Benzothiazole-d4 has a molecular weight of 139.21 g/mol and an exact mass of 139.039 , compared to the unlabeled benzothiazole with a molecular weight of 135.19 g/mol. This mass difference of approximately 4 Da, resulting from the substitution of four hydrogen atoms with deuterium, allows the mass spectrometer to resolve the internal standard and analyte as separate peaks, facilitating accurate calibration and quantification . This isotopic signature is essential for its function as an internal standard in LC-MS/MS applications.

Mass Spectrometry Quantitative Analysis Stable Isotope Labeling

Isotopic Purity and Enrichment: Quantified Specification for Reliable Internal Standard Performance

The performance of Benzothiazole-d4 as an internal standard is directly tied to its isotopic purity. Vendors specify the compound with a purity of ≥95% and an atom D enrichment of ≥98% . This high level of deuterium incorporation is critical to minimize the presence of unlabeled benzothiazole, which would otherwise contribute to the analyte signal and compromise the accuracy of quantitative measurements. In comparison, alternative isotopic labeling strategies (e.g., 13C, 15N, 18O) may be evaluated but are contingent on synthetic accessibility and may not be commercially available with comparable specifications for this scaffold .

Analytical Chemistry Quality Control Stable Isotope Standards

Physical Form and Storage Specifications: Procurement Considerations vs. Unlabeled Analog

Benzothiazole-d4 is typically supplied as a light brown to dark red oily matter or a pink oil . This physical state differs from the unlabeled benzothiazole, which is a solid at room temperature . This difference in physical form can impact handling and formulation. Additionally, vendor specifications mandate long-term storage at -20°C for powder or 2-8°C for other forms to ensure stability , which is a critical logistical and procurement consideration compared to the more stable unlabeled compound.

Material Science Procurement Chemical Storage

Optimal Application Scenarios for Benzothiazole-d4 (CAS 194423-51-3) in Analytical and Environmental Workflows


LC-MS/MS Quantification of Benzothiazole Derivatives in Environmental Matrices

Benzothiazole-d4 is optimally deployed as an internal standard for the precise quantification of benzothiazole and its derivatives in complex environmental samples, such as tire leachates, textile extracts, and industrial effluents. Its isotopic signature and expected co-elution with the target analytes are essential for correcting matrix effects and ionization variability inherent in these complex sample types, as highlighted by the limitations of alternative standards like d4-BTri [1].

Metabolic Tracing and Pharmacokinetic Studies of Benzothiazole-Containing Compounds

In drug discovery and development, Benzothiazole-d4 serves as a critical tracer for elucidating the metabolic pathways and pharmacokinetic profiles of novel benzothiazole-based therapeutic candidates. By spiking biological matrices (e.g., plasma, urine, tissue homogenates) with this deuterated standard, researchers can differentiate between the administered drug and its metabolites, enabling accurate determination of absorption, distribution, metabolism, and excretion (ADME) properties .

High-Resolution Mass Spectrometry (HRMS) Method Development and Validation

Benzothiazole-d4 is a valuable tool for developing and validating analytical methods using high-resolution mass spectrometry (HRMS). Its defined mass difference (4 Da) from the unlabeled analyte provides a robust system suitability check for mass accuracy and resolution. Furthermore, deuterium labeling has been historically used to elucidate fragmentation pathways of benzothiazoles, making it a useful compound for mass spectrometrist training and instrument performance verification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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